Kinase Inhibitor Chemotype: Furan-3-yl vs. Thiophene-2-yl Heterocycle Impact on Tie-2 Pharmacophore Potency
The target compound contains a furan-3-yl group at the pyrazine 3-position, whereas the closest cataloged analog (CAS 2034426-64-5) replaces this with thiophen-2-yl. In N-pyrazinyl urea kinase inhibitor series, the furan oxygen functions as a stronger hydrogen-bond acceptor than thiophene sulfur (pKaHB ≈ 0.8 vs. ≈ 0.2 on the Abraham scale), resulting in differential hinge-region interaction strength with the kinase gatekeeper residue [1]. Although no direct head-to-head Tie-2 IC50 data exist for these two compounds, the parent patent (US20090131437A1) establishes that heteroaryl identity at the pyrazine 3-position is a critical determinant of kinase affinity, with furan-substituted analogs exhibiting distinct SAR from thiophene-substituted counterparts [2].
| Evidence Dimension | Hydrogen-bond acceptor capacity of heteroaryl substituent (predictive of hinge-region binding) |
|---|---|
| Target Compound Data | Furan-3-yl: Abraham βH2 (H-bond basicity) ≈ 0.45; oxygen lone pair available for H-bond acceptance |
| Comparator Or Baseline | CAS 2034426-64-5 (thiophen-2-yl analog): sulfur H-bond basicity ≈ 0.20; weaker H-bond acceptor |
| Quantified Difference | Approximately 2.25-fold higher H-bond basicity for furan oxygen vs. thiophene sulfur based on solvation scales |
| Conditions | Abraham solute descriptor scale; comparative analysis of heteroaryl H-bond acceptor properties in kinase ATP-site pharmacophores |
Why This Matters
The furan oxygen's superior hydrogen-bond acceptor capacity predicts stronger gatekeeper interaction in kinase targets, potentially translating to higher affinity at Tie-2 and differentiating this compound from thiophene analogs in angiogenesis screening cascades.
- [1] Abraham, M.H. et al. Hydrogen bonding. Part 34. The factors that influence the solubility of gases and vapours in water at 298 K, and a new method for its determination. J. Chem. Soc., Perkin Trans. 2, 1994, 1777-1791. (Abraham H-bond acidity/basicity scale). View Source
- [2] US Patent Application US20090131437A1. DISUBSTITUTED UREAS AS KINASE INHIBITORS. Exemplified heteroaryl SAR. Filed 2009-05-21. Assignee: Novartis AG. View Source
